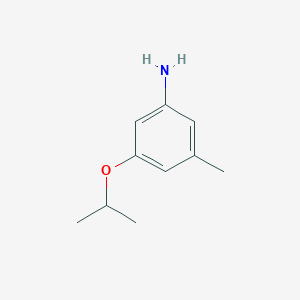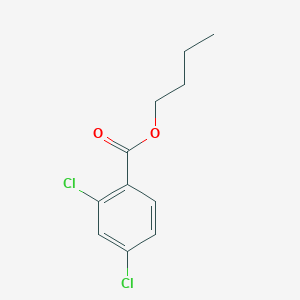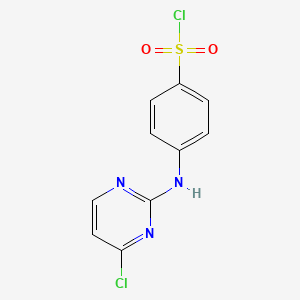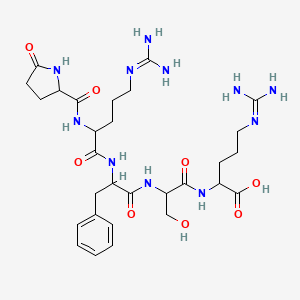
(Pyr1)-Opiorphin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyr1)-Opiorphin is an organic compound composed of carbon, hydrogen, oxygen, and nitrogen. It is known for its ability to inhibit the enzyme LIM kinase, particularly LIM kinase 1. This enzyme uses adenosine triphosphate to phosphorylate and inactivate the actin-depolymerizing factor cofilin, which regulates actin dynamics. The compound has shown potential in medical and biological research due to its unique mechanism of action .
Preparation Methods
The synthesis of (Pyr1)-Opiorphin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of standard organic synthesis techniques, including condensation reactions, cyclization, and functional group transformations. Industrial production methods may involve optimizing these reactions for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(Pyr1)-Opiorphin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(Pyr1)-Opiorphin has a wide range of scientific research applications:
Chemistry: It is used as a tool for studying dynamic biological processes due to its ability to interact with proteins like LIM kinase 1.
Biology: The compound’s ability to inhibit LIM kinase 1 makes it valuable for studying actin dynamics and cell motility.
Medicine: this compound has shown potential in cancer research, particularly in targeting chemotherapy-resistant cells and preventing metastasis.
Industry: Its unique properties make it a valuable tool for developing new therapeutic agents and studying protein interactions
Mechanism of Action
(Pyr1)-Opiorphin is a cell-permeable competitive inhibitor of LIM kinase 1. By inhibiting this enzyme, the compound decreases the phosphorylation of cofilin, leading to the blockage of actin microfilament dynamics and the stabilization of microtubules. This inhibition is reversible, allowing the compound to quickly activate and inhibit itself. The molecular targets and pathways involved include the actin-depolymerizing factor cofilin and the regulation of actin dynamics .
Comparison with Similar Compounds
(Pyr1)-Opiorphin is unique compared to other similar compounds due to its specific inhibition of LIM kinase 1 and its reversible action. Similar compounds include:
Pyrabactin resistance 1 (PYR1): A protein that regulates plant development and responses to drought and salinity.
PYR1-like (PYL) proteins: A family of proteins involved in abscisic acid signaling in plants.
LIM kinase inhibitors: Other compounds that inhibit LIM kinase but may have different mechanisms of action or specificity .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRLOHOSXHVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N11O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
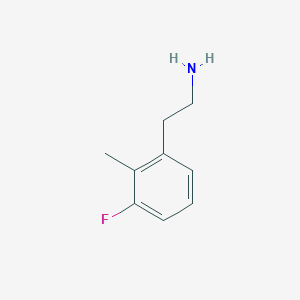
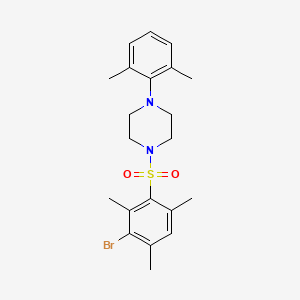
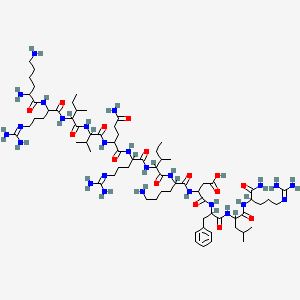




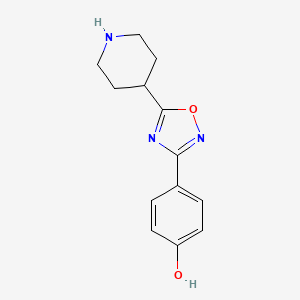
![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
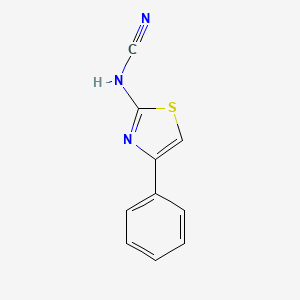
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
